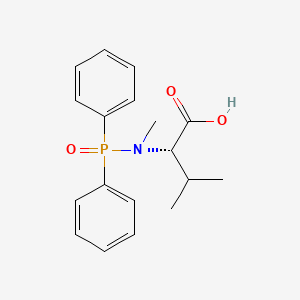

N-(Diphenylphosphoryl)-N-methyl-L-valine

Description

N-(Diphenylphosphoryl)-N-methyl-L-valine is a modified amino acid derivative featuring a diphenylphosphoryl group attached to the nitrogen of N-methyl-L-valine. This compound combines the structural features of valine (a branched-chain aliphatic amino acid) with a phosphoryl group, which introduces unique electronic and steric properties. The diphenylphosphoryl moiety enhances hydrophobicity and may influence binding affinity in biological or coordination chemistry contexts.

Properties

CAS No. |

62316-84-1 |

|---|---|

Molecular Formula |

C18H22NO3P |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

(2S)-2-[diphenylphosphoryl(methyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C18H22NO3P/c1-14(2)17(18(20)21)19(3)23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,1-3H3,(H,20,21)/t17-/m0/s1 |

InChI Key |

NPXXVUNLGXQBFF-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylphosphoryl)-N-methyl-L-valine typically involves the reaction of diphenylphosphoryl chloride with N-methyl-L-valine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Step 1: Preparation of diphenylphosphoryl chloride by reacting diphenylphosphine oxide with thionyl chloride.

Step 2: Reaction of diphenylphosphoryl chloride with N-methyl-L-valine in the presence of triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylphosphoryl)-N-methyl-L-valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

Substitution: The phosphoryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of diphenylphosphine oxide derivatives.

Reduction: Formation of diphenylphosphine derivatives.

Substitution: Formation of various substituted phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Drug Development:

N-(Diphenylphosphoryl)-N-methyl-L-valine plays a significant role in the development of novel pharmaceuticals. Its phosphoryl group can enhance the stability and bioactivity of drug candidates. Researchers have utilized this compound in the formulation of drugs aimed at targeting specific biological pathways, thereby improving therapeutic efficacy and minimizing side effects .

Anticancer Activity:

Recent studies have highlighted the potential of phosphoryl-functionalized compounds, including this compound, in cancer therapy. For instance, palladium complexes derived from similar phosphoryl-functionalized ligands have shown promising cytotoxic effects against various cancer cell lines, indicating the potential for developing new anticancer agents that could overcome drug resistance .

Biochemical Research

Protein Interaction Studies:

This compound is employed in biochemical research to investigate protein interactions and enzyme activities. By modifying peptides with this compound, researchers can gain insights into metabolic processes and identify potential therapeutic targets for various diseases .

Peptide Synthesis:

As a valuable building block in peptide synthesis, this compound can be used to create peptide-based therapeutics. Its unique structure allows for the introduction of specific amino acid sequences that enhance the stability and solubility of peptides, making it an essential component in drug development .

Case Study 1: Anticancer Properties

A study investigated the cytotoxic properties of palladium complexes derived from phosphoryl-functionalized ligands similar to this compound. The results indicated that these complexes exhibited significant antiproliferative activity against human colon cancer cells (HCT116), with IC50 values in the low micromolar range. The findings suggest that such compounds could be developed into effective anticancer agents capable of circumventing traditional drug resistance mechanisms .

Case Study 2: Peptide Therapeutics

In another research effort, this compound was utilized in synthesizing bioactive cyclodepsipeptides. The incorporation of this compound into peptide sequences allowed for enhanced biological activity and stability, demonstrating its utility in creating therapeutics for various diseases, including metabolic disorders and cancer .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Research | Drug formulation targeting specific pathways; anticancer agent development |

| Biochemical Research | Protein interaction studies; enzyme activity investigations |

| Peptide Synthesis | Building block for peptide-based therapeutics; enhances stability and solubility |

Mechanism of Action

The mechanism of action of N-(Diphenylphosphoryl)-N-methyl-L-valine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-N-methyl-L-valine (Boc-N-Me-Val)

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of diphenylphosphoryl.

- Physicochemical Properties :

- The Boc group is less electron-withdrawing than diphenylphosphoryl, resulting in higher solubility in polar solvents.

- Molecular weight: ~275 g/mol (estimated) vs. ~383 g/mol for the diphenylphosphoryl analog.

- Applications : Primarily used as an intermediate in peptide synthesis due to its stability under basic conditions .

N-Methyl-L-valine Trifluoroacetate

- Structure : Lacks a phosphoryl group; the nitrogen is methylated, and the carboxylate is trifluoroacetylated.

- Physicochemical Properties :

- Trifluoroacetate increases acidity (pKa ~1.5 for COOH) compared to the phosphorylated derivative.

- Higher water solubility due to ionic character.

- Biological Relevance : Used in peptide synthesis and as a reference standard for studying racemization .

- Key Difference : The diphenylphosphoryl group introduces steric bulk, which may reduce enzymatic degradation in vivo compared to trifluoroacetate derivatives .

Ecumicin Analogs with N-Methyl-L-valine Substitutions

- Structure : Ecumicin derivatives feature N-methyl-L-valine in cyclic peptides. Modifications at the valine position (e.g., alanine or leucine substitution) alter ClpC1 ATPase binding.

- Biological Activity :

- Key Difference : Phosphorylated valine derivatives are less explored in ecumicin-like systems but could offer tailored pharmacokinetics .

Valsartan-Related Compounds (e.g., N-Valeryl-N-([2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl)-D-valine)

Lanthanide Coordination Compounds with Aryl-Functionalized CAPh Ligands

- Structure : Ligands like N-(diphenylphosphoryl)benzamide form luminescent terbium/europium complexes.

- Applications: The hydrophobic diphenylphosphoryl shell enhances luminescence quantum yields by shielding lanthanide ions from solvent quenching . N-(Diphenylphosphoryl)-N-methyl-L-valine could similarly coordinate metals via the phosphoryl oxygen, but its amino acid backbone adds chelation versatility.

- Key Difference : Valine’s carboxylate group provides an additional binding site for metal ions compared to benzamide-based ligands .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | ~383 | Diphenylphosphoryl, carboxylate | Low in water | Coordination chemistry, drug design |

| Boc-N-Me-Val | ~275 | Boc, carboxylate | Moderate in DCM/THF | Peptide synthesis |

| Ecumicin (N-methyl-L-valine) | ~800–900 | Cyclic peptide, N-Me-Val | Low in water | Antitubercular agents |

| Valsartan Related Compound A | 435.52 | Tetrazole, valeryl | Moderate in DMSO | Cardiovascular therapeutics |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Diphenylphosphoryl)-N-methyl-L-valine, and how can its purity be validated?

- Methodological Answer : The synthesis typically begins with L-valine, which undergoes sequential protection and functionalization. First, the amino group is protected using benzyloxycarbonyl chloride (CbzCl) to yield Cbz-L-valine. Methylation with methyl iodide (MeI) in the presence of sodium hydride (NaH) introduces the N-methyl group. The diphenylphosphoryl moiety is then introduced via a phosphorylation reaction, often using diphenylphosphoryl chloride (DPPCl) under anhydrous conditions. Purity validation relies on techniques like HPLC (for enantiomeric excess), ¹H/³¹P NMR (to confirm phosphorylation and methylation), and mass spectrometry (to verify molecular weight). Critical parameters include reaction temperature (<0°C for phosphorylation to avoid side reactions) and stoichiometric control of DPPCl .

Q. How does the diphenylphosphoryl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The diphenylphosphoryl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent carbonyl group. This facilitates nucleophilic attack by amines or alcohols during peptide bond formation. Comparative studies with non-phosphorylated analogs (e.g., N-methyl-L-valine) show that the phosphoryl group stabilizes transition states via resonance, improving coupling efficiency. Mechanistically, this aligns with the role of diphenylphosphoryl azide (DPPA) in forming acyl azides, which decompose to isocyanates for carbamate or urea linkages .

Advanced Research Questions

Q. What computational parameters are critical for modeling this compound in molecular dynamics simulations?

- Methodological Answer : Force field parameters for this compound include bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (partial charges, van der Waals radii). For example, in the GROMOS force field, partial charges are derived from quantum mechanical calculations (e.g., RESP charges), while dihedral angles are parameterized using rotational energy profiles. Non-bonded interactions, particularly the phosphoryl group’s electronegativity, require careful calibration to mimic solvation effects. Validation involves comparing simulated properties (e.g., solvation free energy) with experimental data. Refer to Figures 4.77–4.78 in GROMOS documentation for explicit parameter sets .

Q. How can reaction conditions be optimized for aminochlorination of N-(4-(diphenylphosphoryl)benzyl) cinnamates?

- Methodological Answer : Optimizing this reaction requires balancing catalyst loading, solvent polarity, and reaction time. Key parameters include:

- Catalyst : 20 mol% PhI(OAc)₂ (reducing to 10 mol% decreases yield from 83% to 27%).

- Solvent : Dichloromethane (DCM) at reflux under argon to prevent moisture interference.

- Additives : 4-TsNCl₂ and 4-TsNH₂ (1:1 ratio) for regioselective chlorination.

- Reaction time : 72 hours for >80% yield.

Monitoring diastereomeric ratios (dr) via ¹H/³¹P NMR ensures stereochemical fidelity. The phosphoryl group’s steric bulk may necessitate longer reaction times compared to smaller substituents .

Q. What structural modifications to this compound enhance its bioactivity in peptide-based antibiotics?

- Methodological Answer : Modifications to the phosphoryl group (e.g., fluorination of phenyl rings) or the valine backbone (e.g., replacing methyl with cyclopropyl) can alter bioactivity. For example, replacing N-methyl-L-valine with D-Phe in actinomycin D analogs reduces cytotoxicity while maintaining DNA-binding affinity. The phosphoryl group’s role in membrane permeability can be probed via logP measurements and cell-penetration assays . Advanced SAR studies require synthesizing derivatives with systematic substitutions and testing against bacterial/viral targets (e.g., HCV protease or HIV integrase) .

Analytical and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield inconsistencies often arise from variations in phosphorylation conditions (e.g., DPPCl purity, moisture levels). To resolve contradictions:

Reproduce reactions under strictly anhydrous conditions (e.g., Schlenk line techniques).

Characterize intermediates (e.g., Cbz-N-Me-Val) via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (methyl group at ~30 ppm).

Compare activation energy profiles using differential scanning calorimetry (DSC) to identify rate-limiting steps.

Contradictions in phosphorylation efficiency may also stem from solvent polarity effects (e.g., THF vs. DMF) or competing side reactions (e.g., hydrolysis of DPPCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.